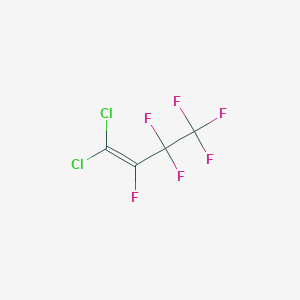
1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene is a chemical compound with the molecular formula C4Cl2F6 It is a member of the halogenated alkenes family, characterized by the presence of both chlorine and fluorine atoms attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene typically involves the halogenation of butene derivatives. One common method is the reaction of hexafluorobutene with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced separation techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with various reagents.
Common Reagents and Conditions
Halogenation: Chlorine or fluorine gas in the presence of a catalyst.
Hydrogenation: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.
Major Products Formed
Fully Fluorinated Derivatives: Formed by substitution reactions with fluorine gas.
Saturated Compounds: Formed by hydrogenation reactions.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Investigated for its potential use as a bioactive compound.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with electron-rich sites in target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene: Similar in structure but differs in the position of chlorine atoms.
1,1-Dichloro-2,2,3,3,3-pentafluoropropane: Contains one less fluorine atom and a different carbon backbone.
Uniqueness
1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Its reactivity and stability make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
110781-73-2 |
|---|---|
Molekularformel |
C4Cl2F6 |
Molekulargewicht |
232.94 g/mol |
IUPAC-Name |
1,1-dichloro-2,3,3,4,4,4-hexafluorobut-1-ene |
InChI |
InChI=1S/C4Cl2F6/c5-2(6)1(7)3(8,9)4(10,11)12 |
InChI-Schlüssel |
BQJOOAMLTMUTIT-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(Cl)Cl)(C(C(F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)

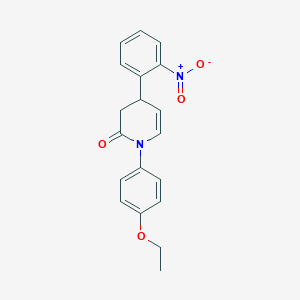

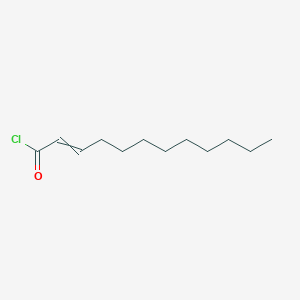
![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)
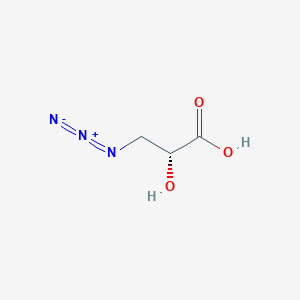
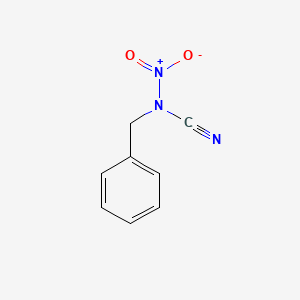
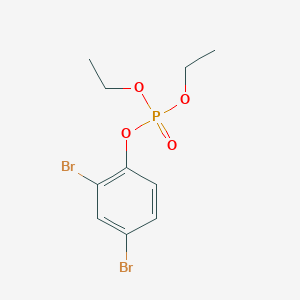
-lambda~5~-arsane](/img/structure/B14307048.png)
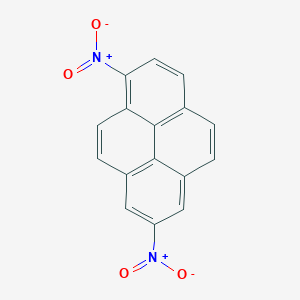

![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
